![molecular formula C19H24N4O2 B2869627 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421443-34-6](/img/structure/B2869627.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. The presence of the pyrazolo[5,1-b][1,3]oxazine ring and the phenethylpiperazine group would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[5,1-b][1,3]oxazine ring and the phenethylpiperazine group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the pyrazolo[5,1-b][1,3]oxazine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which includes (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl) , have been shown to exhibit antimicrobial properties . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Properties
The pyrrolopyrazine derivatives are also known for their anti-inflammatory effects. This makes them valuable in the research for treating chronic inflammatory diseases .
Antiviral Uses
Research indicates that pyrrolopyrazine compounds can have antiviral activities, which is significant in the era of emerging viral infections and the need for novel antiviral drugs .
Antifungal Applications
The antifungal potential of these compounds adds another layer to their versatility, especially given the limited number of effective antifungal agents currently available .
Antioxidant Effects
Pyrrolopyrazine derivatives may also serve as antioxidants. This property is beneficial for research into diseases caused by oxidative stress, such as neurodegenerative disorders .
Antitumor and Kinase Inhibitory Activity
These compounds have shown promise in antitumor applications and as kinase inhibitors, which are important targets in cancer therapy .
Each of these applications leverages the biologically active scaffold of pyrrolopyrazine, which contains both pyrrole and pyrazine rings, making it an attractive target for drug discovery and medicinal chemistry research . The detailed mechanisms of action and the structure-activity relationships (SAR) are areas of ongoing research, highlighting the potential of this compound in various fields of scientific inquiry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(17-15-20-23-8-4-14-25-19(17)23)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOXZZWAXJJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.